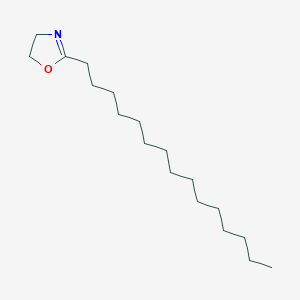

2-Pentadecyl-2-oxazoline

CAS No.: 36919-66-1

Cat. No.: VC1891649

Molecular Formula: C18H35NO

Molecular Weight: 281.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36919-66-1 |

|---|---|

| Molecular Formula | C18H35NO |

| Molecular Weight | 281.5 g/mol |

| IUPAC Name | 2-pentadecyl-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h2-17H2,1H3 |

| Standard InChI Key | BJQFPPVYNUKSCM-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCC1=NCCO1 |

| Canonical SMILES | CCCCCCCCCCCCCCCC1=NCCO1 |

Introduction

Chemical Structure and Natural Sources

2-Pentadecyl-2-oxazoline is the oxazoline derivative of N-palmitoylethanolamine (PEA), belonging to the broader family of N-acylethanolamines (NAEs) . Structurally, it features an oxazoline ring with a pentadecyl (15-carbon) chain, providing it with distinct pharmacological properties compared to its parent compound PEA.

Notably, 2-Pentadecyl-2-oxazoline was first identified in both green and roasted coffee beans, as well as in Moka coffee infusions . This discovery provided the first documented natural source of this compound, highlighting its presence in commonly consumed beverages. The identification of 2-Pentadecyl-2-oxazoline in coffee represents an important contribution to understanding the potential health benefits associated with coffee consumption.

Synthesis and Characterization

The synthesis of 2-Pentadecyl-2-oxazoline has been accomplished through chemical modification of PEA's structure, creating a molecule with enhanced bioactivity and stability . This structural modification transforms PEA into its oxazoline form, which exhibits distinct pharmacological profiles and potentially improved bioavailability compared to the parent compound.

Pharmacological Effects and Mechanisms of Action

2-Pentadecyl-2-oxazoline exhibits multiple pharmacological activities through several distinct mechanisms. Research has demonstrated its capacity to modulate neuroinflammation, oxidative stress, and cellular signaling pathways across various experimental models.

Neuroprotective Effects in Alzheimer's Disease Models

2-Pentadecyl-2-oxazoline demonstrates significant neuroprotective properties in Alzheimer's Disease (AD) models. Chronic treatment with 2-Pentadecyl-2-oxazoline (10 mg/kg, oral administration) restored cognitive deficits, including discriminative and spatial memory, and social impairments induced by soluble Amyloid β 1-42 (sAβ1-42) intracerebroventricular injection in mice .

Electrophysiological analysis showed recovery of long-term potentiation in the hippocampus, specifically in the Lateral Entorhinal Cortex-Dentate Gyrus pathway . Additionally, treatment with 2-Pentadecyl-2-oxazoline reduced neuroinflammation, as evidenced by decreased pro-inflammatory cytokine levels and microglia cell density .

Computational analysis has revealed that 2-Pentadecyl-2-oxazoline can bind to the α2A adrenergic receptor (α2A-AR), a pharmacological target for AD, in two alternative poses, with one overlapping the Na+ binding site . This binding capability may contribute to its efficacy in AD models.

Protective Effects in Acute Lung Injury

Recent research has highlighted 2-Pentadecyl-2-oxazoline's protective effects in models of acute lung injury. In human lung epithelial cells (A549) activated by polyinosinic-polycytidylic acid (poly-(I:C)) or Transforming Growth Factor-beta (TGF-β), 2-Pentadecyl-2-oxazoline effectively counteracted poly-(I:C)-induced IL-6 release and reversed TGF-β-induced Epithelial-Mesenchymal Transition .

These findings suggest potential applications for 2-Pentadecyl-2-oxazoline in the management of acute respiratory distress syndrome (ARDS), including cases associated with severe SARS-CoV-2 infection . The compound's ability to modulate cytokine release and prevent epithelial cell transformation makes it particularly relevant for inflammatory lung conditions.

Molecular Mechanisms of Action

2-Pentadecyl-2-oxazoline operates through multiple molecular mechanisms that collectively contribute to its therapeutic effects.

Modulation of NAAA Activity

One of the primary mechanisms through which 2-Pentadecyl-2-oxazoline exerts its effects is by modulating N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is responsible for the degradation of PEA and other NAEs . 2-Pentadecyl-2-oxazoline dose-dependently inhibits recombinant NAAA, leading to elevated tissue levels of PEA .

This NAAA inhibition helps preserve endogenous PEA levels, which are typically produced on demand and play crucial roles in controlling tissue homeostasis through anti-inflammatory, analgesic, and neuroprotective actions . By preserving PEA levels, 2-Pentadecyl-2-oxazoline indirectly enhances the body's natural protective mechanisms.

Receptor Interactions

2-Pentadecyl-2-oxazoline behaves as an α2 adrenergic receptor (α2AR) antagonist and a putative protean agonist on histamine H3 receptors . Computational analyses have specifically demonstrated its ability to bind the α2A-AR subtype in two alternative poses, with one overlapping the Na+ binding site .

These receptor interactions are particularly relevant for neurological applications, as monoaminergic neurotransmission dysfunction has been implicated in the pathophysiology of Alzheimer's Disease and other neurodegenerative conditions .

Endocannabinoid System Modulation

Research indicates that 2-Pentadecyl-2-oxazoline can increase endogenous PEA levels in poly-(I:C)-stimulated A549 cells . This differs from PEA itself, which produces an "entourage effect" by increasing the levels of two endocannabinoids (anandamide (AEA) and 2-arachidonoylglycerol (2-AG)) . This selective modulation of endocannabinoid system components may contribute to 2-Pentadecyl-2-oxazoline's unique pharmacological profile.

Future Research Directions

While current research has established the therapeutic potential of 2-Pentadecyl-2-oxazoline across several disease models, several important research directions warrant further investigation:

-

Clinical translation studies to evaluate safety, pharmacokinetics, and efficacy in human subjects

-

Optimization of delivery methods to enhance bioavailability and target-specific tissues

-

Exploration of potential synergistic effects with existing therapies for neurodegenerative and inflammatory conditions

-

Investigation of long-term effects and potential for disease modification in chronic conditions

-

Elucidation of additional molecular mechanisms that may contribute to 2-Pentadecyl-2-oxazoline's therapeutic effects

Table 2: Key Molecular Targets and Effects of 2-Pentadecyl-2-oxazoline

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume